![molecular formula C13H18N2O3 B13675791 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a dimethylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate typically involves the reaction of dimethylcarbamoyl chloride with 2-[(dimethylamino)methyl]-4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or xylene and the presence of a base like sodium hydroxide to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yields and purity of the product. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) is a common method for producing dimethylcarbamoyl chloride, which is then reacted with the phenol derivative to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate.
Reduction: 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate involves its interaction with specific molecular targets. The dimethylcarbamate group can inhibit certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt normal cellular processes, leading to the desired biological effect. The pathways involved may include the inhibition of acetylcholinesterase, which is crucial for nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4,5-dimethylphenyl Dimethylcarbamate
Uniqueness
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]-4-formylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
XBTCXBBKROIMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


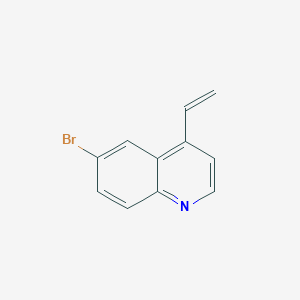
![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
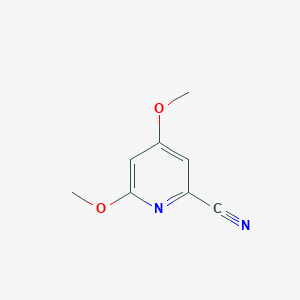
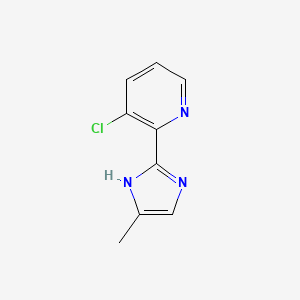
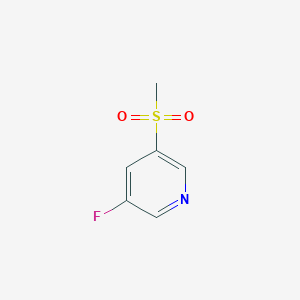
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
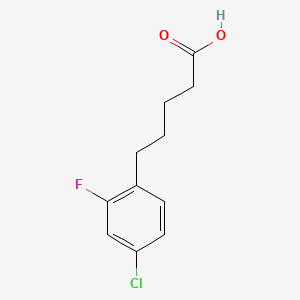

![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
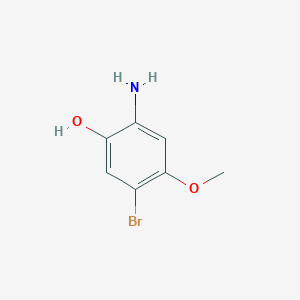

![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)


